4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol
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Overview
Description
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol is an organic compound with the molecular formula C8H15NO2 This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or a primary amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the oxan ring through a cyclization reaction, often using an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclopropyl and oxan rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 2-Methyloxan-4-ol
- Cyclopropylamine
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol is unique due to its combination of a cyclopropyl group, an aminomethyl moiety, and a methyloxan ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-10(12,4-5-13-8)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
XHGHBJHALJYGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C2(CC2)CN)O |
Origin of Product |
United States |
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